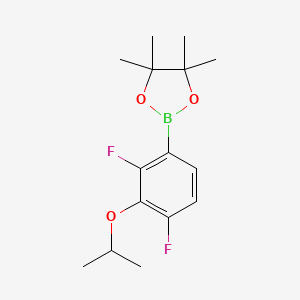
4-(4-Fluorophenyl)quinoline
Vue d'ensemble
Description
4-(4-Fluorophenyl)quinoline is a chemical compound that belongs to the quinoline family, characterized by a quinoline core structure substituted with a 4-fluorophenyl group at the fourth position Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)quinoline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method starts with 4-bromoquinoline and 4-fluorophenylboronic acid as the key reactants. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, in a solvent such as dimethylformamide. The reaction mixture is heated to facilitate the coupling, resulting in the formation of this compound .
Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of an acid catalyst. This method can be adapted to introduce the 4-fluorophenyl group into the quinoline structure.
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. Mechanochemical synthesis, which involves grinding the reactants together without the use of solvents, has been explored for its efficiency and sustainability. This method can be combined with other techniques, such as microwave irradiation, to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the quinoline ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline, bromoquinoline.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)quinoline involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The fluorine atom enhances the binding affinity of the compound to its target enzymes, increasing its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylquinoline: Lacks the fluorine atom, resulting in different biological activity and metabolic stability.
4-(4-Chlorophenyl)quinoline: Contains a chlorine atom instead of fluorine, which affects its electronic properties and reactivity.
4-(4-Methylphenyl)quinoline: The presence of a methyl group instead of fluorine alters its hydrophobicity and interaction with biological targets.
Uniqueness
4-(4-Fluorophenyl)quinoline is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and metabolic stability compared to its non-fluorinated counterparts. The fluorine atom’s electronegativity and small size allow for stronger interactions with target enzymes and receptors, making it a valuable compound in medicinal chemistry .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN/c16-12-7-5-11(6-8-12)13-9-10-17-15-4-2-1-3-14(13)15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXKPBLTFXOOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


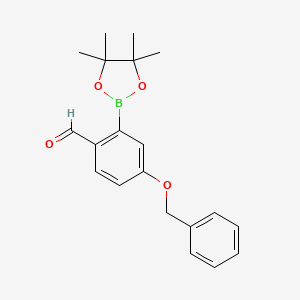

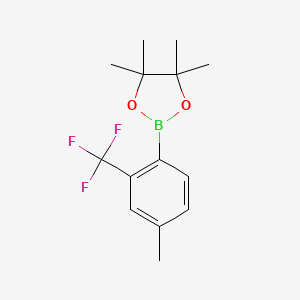
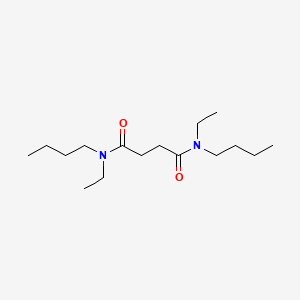


![2-Oxa-7-azaspiro[4.4]nonane hemioxalate](/img/structure/B8240777.png)
![2-Amino-7-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8240783.png)
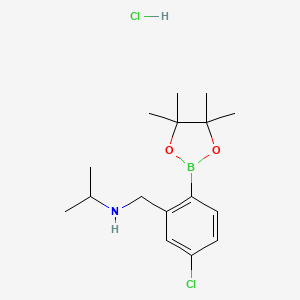


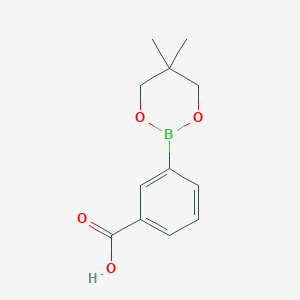
![(2S,3R,4R,5S,6R)-6-(Hydroxymethyl)-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)tetrahydro-2H-pyran-2,4,5-triol](/img/structure/B8240806.png)
